molecular formula C21H12Br3N3 B1294791 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine CAS No. 30363-03-2

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

Cat. No. B1294791
CAS RN: 30363-03-2
M. Wt: 546.1 g/mol
InChI Key: WZYVDGDZBNQVCF-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a chemical compound with the molecular formula C21H12Br3N3 . It is a brominated derivative of phenol .


Synthesis Analysis

The synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine has been investigated in several studies . For instance, a study published in the Journal of Physical Chemistry C investigated the two-dimensional self-assembly of this molecule on highly oriented pyrolytic graphite and single-layer graphene grown on a polycrystalline Cu foil .


Molecular Structure Analysis

The molecular structure of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is characterized by three bromophenyl groups attached to a 1,3,5-triazine ring . The exact mass of the molecule is 544.85609 g/mol . The InChI string representation of the molecule is InChI=1S/C21H12Br3N3/c22-16-7-1-13 (2-8-16)19-25-20 (14-3-9-17 (23)10-4-14)27-21 (26-19)15-5-11-18 (24)12-6-15/h1-12H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine include a molecular weight of 546.1 g/mol . The compound has a XLogP3-AA value of 7, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds .

Scientific Research Applications

Summary of the Application

The compound “2,4,6-Tris(4-bromophenyl)-1,3,5-triazine” is used as an intermediate in the synthesis of “2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine”. This new compound is expected to show strong DNA binding affinity .

Methods of Application or Experimental Procedures

The key intermediate “2,4,6-tris(4-bromophenyl)-1,3,5-triazine” was obtained in good yield by base-promoted condensation between “1,3-di(4-bromophenyl)propen-3-one” and “4-bromobenzamidine benzensulfonate”, using an approach similar to the one described by Dodson and Seyler .

Results or Outcomes

The synthesis resulted in a new tricationic triarylpyrimidine which is expected to show strong DNA binding affinity .

2. Application in Materials Chemistry

Summary of the Application

Donor engineering plays an important role in tuning the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules and the related performance in the further applications .

Methods of Application or Experimental Procedures

Different quantities of diphenylamine (DPA) units are incorporated into the tris(2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions. The effects of the donor number and the substitution position on the ICT interactions and the photothermal conversion performance are investigated .

Results or Outcomes

Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .

properties

IUPAC Name

2,4,6-tris(4-bromophenyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Br3N3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYVDGDZBNQVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Br3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275256
Record name 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

CAS RN

30363-03-2
Record name 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172
Citations
A Okada, S Hasui, K Mino, S Hara, M Yoshimura… - Surface Science, 2020 - Elsevier
Monolayers of 2,4,6-tris-(4-bromophenyl)-1,3,5-triazine (TBPT) on Au(111) surfaces were formed via solvent evaporation at different temperatures, and the molecular arrangement and …
Number of citations: 5 www.sciencedirect.com
C Liu, L Yang, Y Wang, S Lei, W Hu - The Journal of Physical …, 2018 - ACS Publications
Two-dimensional self-assembly of star-shaped 2,4,6-tris(4-bromophenyl)-1,3,5-triazine (BPT) molecule is investigated both on highly oriented pyrolytic graphite (HOPG) and single-…
Number of citations: 14 pubs.acs.org
X He, Y Xiao, X Yuan, S Ye, H Jiang - Chinese Journal of Organic …, 2019 - sioc-journal.cn
Three new bipolar derivatives based on 2, 4, 6-triphenyl-1, 3, 5-triazine and fluorene moieties, namely FTRZ, pTFTRZ and mTFTRZ were designed and synthesized by using 9-(4-(…
Number of citations: 1 sioc-journal.cn
T Iijima, CH Lee, Y Fujiwara, M Shimokawa, H Suzuki… - Optical Materials, 2007 - Elsevier
Photoluminescence of three types of 1,3,5-triazine derivatives with three kinds of diphenylacetylene side chains was investigated. They showed quantum yields higher than 46% in …
Number of citations: 14 www.sciencedirect.com
A Klinkebiel, O Beyer, U Lüning - Molecules, 2019 - mdpi.com
Hexacarboxylates are promising linkers for MOFs such as NU-109 or NU-110, which possess large values for surfaces and pore volumina. Starting from 2,4,6-tris(bromoaryl)-1,3,5-…
Number of citations: 5 www.mdpi.com
S Naik, M Kumaravel, JT Mague… - Inorganic …, 2014 - ACS Publications
The trisphosphine ligand with triazine core, 2,4,6-tris{4-(diphenylphosphino)phenyl}-1,3,5-triazine (2), was synthesized in moderate yield by reacting 2,4,6-tris(4-bromophenyl)-1,3,5-…
Number of citations: 44 pubs.acs.org
T Ishi-i, K Yaguma, T Thiemann, M Yashima, K Ueno… - Chemistry …, 2004 - journal.csj.jp
High Electron Drift Mobility in an Amorphous Film of 2,4,6,-Tris[4-(1-naphthyl)phenyl]-1,3,5-triazine Page 1 High Electron Drift Mobility in an Amorphous Film of 2,4,6,-Tris[4-(1-naphthyl)…
Number of citations: 43 www.journal.csj.jp
QY Hu, WX Lu, HD Tang, HHY Sung, TB Wen… - …, 2005 - ACS Publications
Treatment of 2,4,6-tris(4-bromophenyl)-1,3,5-triazine (2,4,6-(4-BrC 6 H 4 ) 3 -1,3,5-C 3 N 3 )with HC⋮CSiMe 3 in the presence of Pd(PPh 3 ) 4 /CuI and NEt 3 produces 2,4,6-[4-(Me 3 …
Number of citations: 54 pubs.acs.org
S Hayashi, Y Togawa, J Ashida, K Nishi, A Asano… - Polymer, 2016 - Elsevier
We have successfully synthesized π-conjugated microporous polymers (CMPs) via direct arylation of fluoroarenes with 2,4,6-tris(4-bromophenyl)-1,3,5-triazine. Both 1,2,4,5-…
Number of citations: 30 www.sciencedirect.com
DS Amaraseela, NM Sarih, S Habibu - Energy Advances, 2023 - pubs.rsc.org
Nowadays, conjugated microporous polymers (CMPs) are among the superior porous materials for carbon dioxide (CO2) capture. The objective of this study was to accomplish …
Number of citations: 0 pubs.rsc.org

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